molecular formula C21H18BrCl2NO B3017656 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline CAS No. 329928-96-3

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline

Cat. No.: B3017656
CAS No.: 329928-96-3
M. Wt: 451.19
InChI Key: PXPYARKXSRTYSH-UHFFFAOYSA-N
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Description

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of aniline derivatives, followed by the introduction of the methoxy and dichlorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl bromide: Shares the dichlorophenyl group but differs in the bromine substitution pattern.

    4-(Bromomethyl)benzonitrile: Contains a bromomethyl group but lacks the methoxy and dichlorophenyl groups.

    4-Bromomethyl-2-biphenylcarbonitrile: Similar bromomethyl group but with a different aromatic core structure.

Uniqueness

4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-N-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrCl2NO/c1-14-10-17(5-8-19(14)22)25-12-15-2-6-18(7-3-15)26-13-16-4-9-20(23)21(24)11-16/h2-11,25H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPYARKXSRTYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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